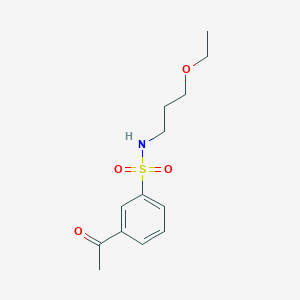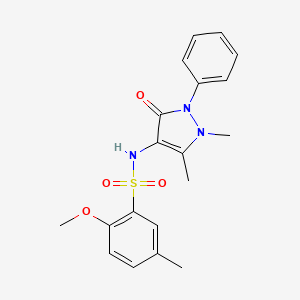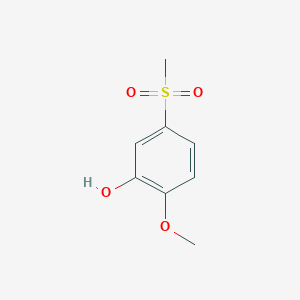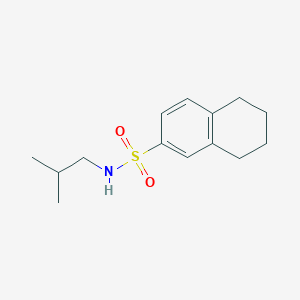
3-acetyl-N-(3-ethoxypropyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-acetyl-N-(3-ethoxypropyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research for its various applications. This compound is also known as AEBSF and is a serine protease inhibitor. AEBSF has been used in various biochemical and physiological studies to understand the mechanism of action of enzymes and other biological molecules.
Applications De Recherche Scientifique
AEBSF has been used in various scientific research applications. It is a serine protease inhibitor and has been used to study the mechanism of action of enzymes such as trypsin, chymotrypsin, and thrombin. AEBSF has also been used in the purification of proteins and enzymes. It has been used to inhibit proteases during protein purification, which helps to prevent degradation of the protein of interest.
Mécanisme D'action
AEBSF inhibits serine proteases by irreversibly modifying the active site of the enzyme. It reacts with the serine residue in the active site of the enzyme, forming a covalent bond and preventing the enzyme from functioning. This mechanism of action has been well studied and is widely accepted in the scientific community.
Biochemical and Physiological Effects
AEBSF has been shown to have both biochemical and physiological effects. In biochemical studies, it has been used to inhibit proteases and prevent protein degradation. In physiological studies, it has been used to study the role of serine proteases in various biological processes such as blood clotting and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of AEBSF is its specificity for serine proteases. It does not inhibit other types of proteases, which allows for more accurate and specific studies. However, one of the limitations of AEBSF is its irreversibility. Once it binds to the active site of the enzyme, it cannot be removed, which limits its use in certain experiments.
Orientations Futures
There are several future directions for AEBSF research. One area of research is the development of new serine protease inhibitors with improved specificity and reversibility. Another area of research is the study of the role of serine proteases in various diseases such as cancer and Alzheimer's disease. AEBSF has the potential to be used as a therapeutic agent in the treatment of these diseases.
Conclusion
In conclusion, 3-acetyl-N-(3-ethoxypropyl)benzenesulfonamide is a widely used chemical compound in scientific research. It has been used to study the mechanism of action of enzymes, purify proteins and enzymes, and study the role of serine proteases in various biological processes. AEBSF has both biochemical and physiological effects and has advantages and limitations in lab experiments. There are several future directions for AEBSF research, including the development of new serine protease inhibitors and the study of the role of serine proteases in various diseases.
Méthodes De Synthèse
The synthesis of AEBSF involves the reaction of benzenesulfonyl chloride with 3-ethoxypropylamine, followed by the reaction of the resulting product with acetic anhydride. The final product is 3-acetyl-N-(3-ethoxypropyl)benzenesulfonamide. The synthesis method has been well established and is widely used in the laboratory.
Propriétés
IUPAC Name |
3-acetyl-N-(3-ethoxypropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-3-18-9-5-8-14-19(16,17)13-7-4-6-12(10-13)11(2)15/h4,6-7,10,14H,3,5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMQGDYRKXZNLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate](/img/structure/B7628527.png)



![3-[5-(Trifluoromethyl)pyrazol-1-yl]piperidine](/img/structure/B7628550.png)



![2-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B7628593.png)

![1-[(Tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid](/img/structure/B7628609.png)

